
3,5-Dimethoxy-2-nitropyridine
概要
説明
3,5-Dimethoxy-2-nitropyridine is a heteroaromatic compound that has been studied for its reactivity and potential applications in various fields of chemistry. It is a derivative of pyridine, a basic nitrogen-containing heterocycle, which has been modified by the introduction of methoxy and nitro groups at specific positions on the ring. The presence of these substituents significantly alters the chemical behavior of the molecule, particularly in electrophilic substitution reactions .
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves multi-step reactions starting from simpler pyridine derivatives. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine includes substitution, oxidation, nitration, and ammoniation steps . The synthesis of this compound itself would likely follow a similar pathway, with specific attention to the regioselectivity of the nitration step, as the presence of methoxy groups can direct the introduction of the nitro group to the desired position on the pyridine ring .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives can be determined using various spectroscopic and analytical techniques. For example, the crystal structures of related compounds, such as 2-amino-4-methyl-3-nitropyridine, have been determined and show that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Although the exact structure of this compound is not provided, it can be inferred that the methoxy and nitro groups would influence the overall molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of this compound in electrophilic substitution reactions has been studied, revealing that nitration occurs on the free base of the molecule . This suggests that the methoxy groups have a significant impact on the electronic distribution within the molecule, which in turn affects its reactivity. The formation of charge transfer supramolecular assemblies with Keggin anions and related compounds indicates the potential for this compound to participate in complex chemical systems with non-linear optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. The presence of substituents like nitro and methoxy groups can affect properties such as solubility, melting point, and thermal stability. For example, compounds with the non-linear optical chromophore 2-amino-5-nitropyridine and Keggin polyoxoanions exhibit different charge transfer properties and thermal stability, which can be attributed to the specific arrangement of hydrogen bonds and solvent molecules in their structure . While the exact properties of this compound are not detailed, similar analyses can be applied to predict its behavior based on the known properties of structurally related compounds.
科学的研究の応用
Nitration Mechanisms and Synthetic Applications
The nitration of 3,5-dimethoxypyridine, which includes the formation of 3,5-dimethoxy-2-nitropyridine, is primarily focused on understanding the mechanisms of electrophilic substitution in heteroaromatic compounds. This process occurs on the conjugate acid species in the 2-position, leading to the formation of 6-nitration of this compound. These findings are essential for developing synthetic applications of substituted pyridines, providing a foundational understanding for further chemical syntheses and modifications (Johnson, Katritzky, & Viney, 1967).
Molecular and Crystal Structures
Research on molecular and crystal structures of related nitropyridine derivatives, such as 2-amino-4-methyl-3,5-dinitropyridine, offers insights into the structural stability and arrangement of these compounds. These studies utilize techniques like X-ray diffraction, vibrational studies, and quantum chemical calculations to understand the molecular interactions and structural characteristics, which are crucial for applications in materials science and crystallography (Bryndal et al., 2012).
Electrophilic Substitution and Electron Spin Resonance
Investigations into the electrophilic substitution and electron spin resonance (ESR) spectra of substituted pyridine and pyrimidine anion radicals, including 3,5-dinitropyridine and this compound, contribute to the understanding of the electronic properties of these compounds. Such studies are pivotal in the field of organic electronics and the development of novel materials with specific electronic characteristics (Cottrell & Rieger, 1967).
作用機序
Target of Action
3,5-Dimethoxy-2-nitropyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The reaction conditions are exceptionally mild and functional group tolerant . The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign . They undergo rapid transmetalation with palladium (II) complexes .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction requires specific conditions, including the presence of a palladium catalyst and organoboron reagents . The reaction conditions are mild and functional group tolerant, which makes the process environmentally benign .
Safety and Hazards
将来の方向性
Nitropyridines have potential use in the synthesis of novel insensitive explosives . The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The requirements of insensitivity and high energy with concomitant positive oxygen balance are often contradictory to each other, making the development of new high energy density materials an interesting and challenging problem .
特性
IUPAC Name |
3,5-dimethoxy-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-6(13-2)7(8-4-5)9(10)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJLURDYKCZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308370 | |
| Record name | 3,5-Dimethoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18677-49-1 | |
| Record name | 3,5-Dimethoxy-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




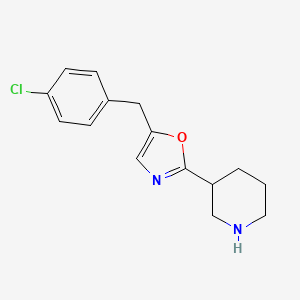

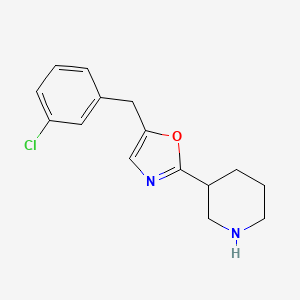
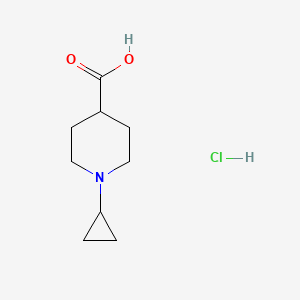
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)

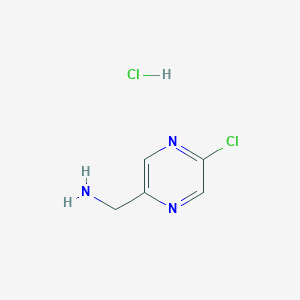

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)
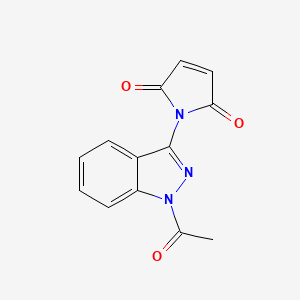
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)
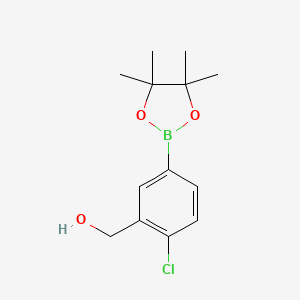
![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)